2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate under conventional heating in the presence of ethyl alcohol as a solvent . This method is known for its efficiency and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or solvent-free one-pot methods. These methods are designed to enhance the efficiency and scalability of the production process while minimizing the use of hazardous solvents and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to various physiological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in malignant cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile include:
2-amino-4-chlorophenol: Known for its antimicrobial properties.
2-amino-4-chlorobenzyl alcohol: Used in the synthesis of various pharmaceuticals.
2-amino-4-(4-chlorophenyl)thiazole: Studied for its potential anticancer and antimicrobial activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique chromene structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities .
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-16-8-6-14(7-9-16)20-17(12-24)22(25)27-19-11-15(10-18(26)21(19)20)13-4-2-1-3-5-13/h1-9,15,20H,10-11,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOGCOGELSQFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)Cl)C#N)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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